molecular formula C7H6Br2N2O B2457501 4-Amino-3,5-dibromobenzamide CAS No. 874774-34-2

4-Amino-3,5-dibromobenzamide

Cat. No.: B2457501
CAS No.: 874774-34-2
M. Wt: 293.946
InChI Key: BLOWNZBZNOMDFY-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzamide is an organic compound with the molecular formula C7H6Br2N2O It is characterized by the presence of two bromine atoms, an amino group, and a benzamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dibromobenzamide typically involves the bromination of 4-aminobenzamide. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dibromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can convert it to other amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides depending on the substituent introduced.

    Oxidation Reactions: Products include nitrobenzamides.

    Reduction Reactions: Products include different amine derivatives.

Scientific Research Applications

4-Amino-3,5-dibromobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dibromobenzoic acid
  • 4-Amino-3,5-dibromobenzyl alcohol
  • 4-Amino-3,5-dibromobenzonitrile

Uniqueness

4-Amino-3,5-dibromobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-amino-3,5-dibromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOWNZBZNOMDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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